molecular formula C21H19N3S B2598600 (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile CAS No. 1321888-77-0

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile

Cat. No.: B2598600
CAS No.: 1321888-77-0
M. Wt: 345.46
InChI Key: RLHLNGIZHJJROY-LDADJPATSA-N
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Description

The compound "(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile" belongs to a class of acrylonitrile derivatives featuring a benzothiazole core and aryl substituents. These analogs exhibit diverse properties, including biological activity (antimicrobial, antiviral) and applications in chemosensing . The 3,4-dimethylphenyl and o-tolylamino groups in the target compound likely influence its electronic properties, solubility, and intermolecular interactions compared to simpler aryl derivatives.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-14-8-9-17(10-16(14)3)20-13-25-21(24-20)18(11-22)12-23-19-7-5-4-6-15(19)2/h4-10,12-13,23H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHLNGIZHJJROY-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Substitution Reactions:

    Acryloylation: The final step involves the formation of the acrylonitrile moiety through a condensation reaction with an appropriate nitrile compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Physical and Spectral Properties

Key physical properties and spectral data for select analogs are compared:

Compound Name Melting Point (°C) IR (CN Stretch, cm⁻¹) Notable Spectral Features Reference
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) 155–157 ~2200–2250 NMR: Aromatic protons at δ 7.2–8.5 ppm; MS: [M⁺] at m/z 306
(E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]acrylonitrile (7g) 185–187 ~2200–2250 NMR: Chlorophenyl signals at δ 7.4–7.6 ppm; MS: [M⁺] at m/z 417
(E)-2-(Benzo[d]thiazol-2-yl)-3-(1,1'-biphenyl-4-yl)acrylonitrile (7j) 191–193 ~2200–2250 NMR: Biphenyl protons at δ 7.6–7.8 ppm; MS: [M⁺] at m/z 367
(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) Not specified Not reported UV-Vis: λmax ~450 nm; Fluorescence: Turn-on response to CN⁻

The target compound’s 3,4-dimethylphenyl and o-tolylamino groups may lower its melting point compared to chlorophenyl or biphenyl derivatives due to reduced crystallinity. Its IR and NMR spectra would show distinct signals for methyl groups (δ ~2.3 ppm) and o-tolylamino protons (δ ~6.8–7.2 ppm) .

Antimicrobial and Antiviral Activity
  • Antibacterial Activity : Analog 2-(benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a) showed moderate activity against Corynebacterium xerosis .
  • Antiviral Activity : Benzothiazole derivatives with pyrimidine-sulfonamide groups exhibited potent activity against Herpes Simplex Virus (HSV) .
  • Antifungal/Antitumor Potential: The acrylonitrile scaffold is associated with antifungal and antitumor properties, though specific data for the target compound is lacking .

Structural and Electronic Comparisons

  • Planarity : Isostructural compounds with fluorophenyl groups exhibit near-planar conformations except for one perpendicular fluorophenyl ring . The target compound’s 3,4-dimethylphenyl group may disrupt planarity, affecting π-π stacking interactions.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, while electron-donating groups (e.g., dimethylamino in ) enhance charge-transfer properties.

Biological Activity

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, alongside an acrylonitrile moiety and an o-tolylamino group. The structural formula can be represented as follows:

  • IUPAC Name : (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
  • Molecular Formula : C18H18N2S
  • Molecular Weight : 298.41 g/mol

The biological activity of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may exert its effects by:

  • Inhibiting Enzymatic Activity : The thiazole ring can interact with various enzymes, potentially inhibiting their activity.
  • Modulating Receptor Function : The acrylonitrile group may bind to specific receptors, altering their signaling pathways.
  • Inducing Apoptosis in Cancer Cells : Preliminary studies suggest that this compound may promote programmed cell death in certain cancer cell lines.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Cell Line IC50 (µM) Effect
EU-1 (Leukemia)0.5High sensitivity
NB-1643 (Neuroblastoma)1.0Moderate sensitivity
SHEP1 (Neuroblastoma)0.8High sensitivity

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

Mechanistic studies have revealed that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The following table summarizes key findings from these studies:

Mechanism Observation
Caspase ActivationIncreased levels of active caspases 3 and 7
Bcl-2/Bax RatioDecreased Bcl-2 expression; increased Bax expression
Cell Cycle ArrestG1 phase arrest observed in treated cells

Case Studies

Several case studies have investigated the efficacy of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile in vivo:

  • Study on Leukemia Models : In a murine model of acute lymphoblastic leukemia, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Neuroblastoma Treatment : In xenograft models using neuroblastoma cells, treatment with this compound led to prolonged survival rates and reduced tumor burden.

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